molecular formula C22H23N3O3 B12139623 [(3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methyl](5-methylisoxazol-3-yl)amine

[(3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methyl](5-methylisoxazol-3-yl)amine

Cat. No.: B12139623
M. Wt: 377.4 g/mol
InChI Key: KPJGFUBJBWRVFE-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methylamine is a complex organic compound that features a combination of several functional groups, including indole, isoxazole, and dimethoxyphenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methylamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .

Scientific Research Applications

Chemistry

In chemistry, (3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methylamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development and other biomedical applications .

Industry

In industry, (3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methylamine can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methylamine involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, isoxazole-containing molecules, and dimethoxyphenyl compounds. Examples include:

Uniqueness

(3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methylamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness allows for a wide range of applications and makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-5-methyl-1,2-oxazol-3-amine

InChI

InChI=1S/C22H23N3O3/c1-13-11-20(25-28-13)24-22(15-9-10-18(26-3)19(12-15)27-4)21-14(2)23-17-8-6-5-7-16(17)21/h5-12,22-23H,1-4H3,(H,24,25)

InChI Key

KPJGFUBJBWRVFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(C2=CC(=C(C=C2)OC)OC)C3=C(NC4=CC=CC=C43)C

Origin of Product

United States

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